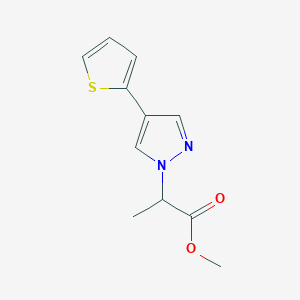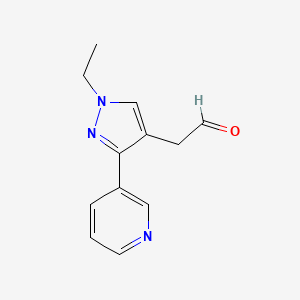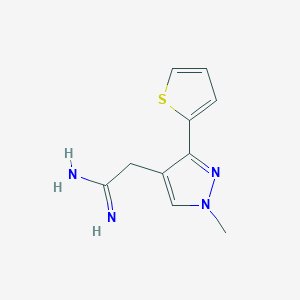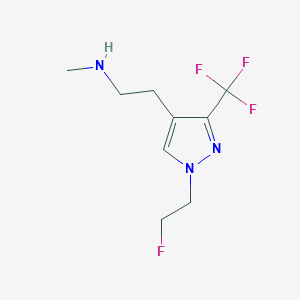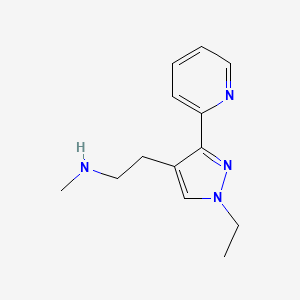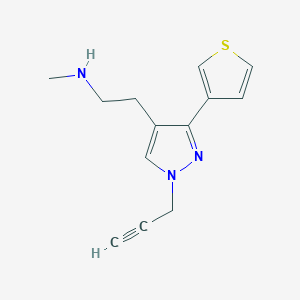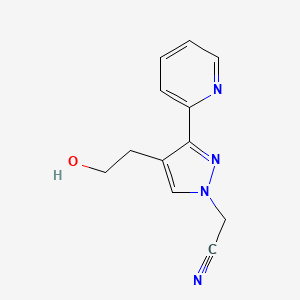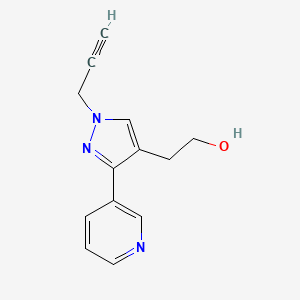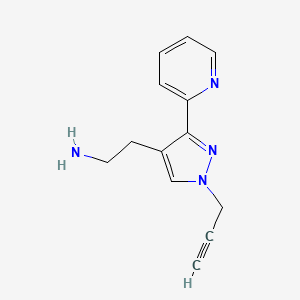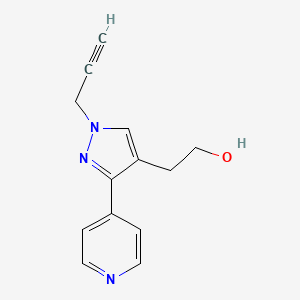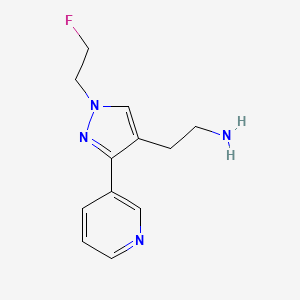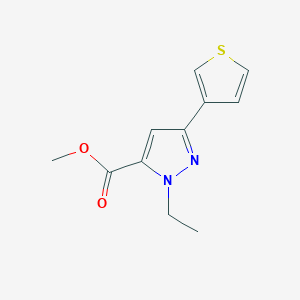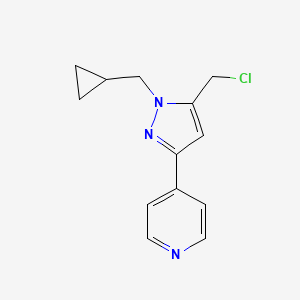
4-(5-(Chlormethyl)-1-(Cyclopropylmethyl)-1H-Pyrazol-3-yl)pyridin
Übersicht
Beschreibung
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, also known as CMCPP, is an organic compound that has been studied for its potential applications in medicinal and scientific research. CMCPP has been found to have a wide variety of biological and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
Diese Verbindung wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Ihre Struktur eignet sich zur Bildung des Rückgrats mehrerer Medikamente, insbesondere solcher, die mit dem zentralen Nervensystem interagieren oder als Inhibitoren für bestimmte Enzyme oder Rezeptoren dienen .
Entwicklung von Neonicotinoid-Verbindungen
Neonicotinoide sind eine Klasse neuroaktiver Insektizide, die chemisch dem Nikotin ähnlich sind. Die fragliche Verbindung kann zur Synthese neuer Neonicotinoid-Verbindungen verwendet werden, was möglicherweise zu effektiveren Schädlingsbekämpfungslösungen in der Landwirtschaft führt .
Antimikrobielle Anwendungen
Pyridinderivate, einschließlich des genannten, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie können so strukturiert werden, dass sie bestimmte mikrobielle Pfade angreifen, und sind wertvoll bei der Entwicklung neuer Antibiotika .
Krebsforschung
Der Pyridin-Bestandteil ist ein gemeinsames Merkmal vieler Krebsmedikamente. Diese Verbindung könnte ein Vorläufer bei der Synthese neuer Antikrebsmittel sein, insbesondere solcher, die auf bestimmte Krebszelllinien oder Tumoren abzielen .
Antimalaria-Mittel
Verbindungen mit einem Pyridinring haben vielversprechende Ergebnisse bei der Behandlung von Malaria gezeigt. Sie können so konzipiert werden, dass sie in den Lebenszyklus des Plasmodium-Parasiten eingreifen, was einen potenziellen Weg für neue Antimalaria-Medikamente bietet .
Anticholinesterase-Inhibitoren
Als Inhibitor könnte diese Verbindung zur Behandlung von Krankheiten wie Alzheimer verwendet werden, indem sie den Abbau des Neurotransmitters Acetylcholin verhindert und so die Kommunikation zwischen Nervenzellen verbessert .
Gensystems zur Genübertragung
Pyridiniumsalze, die aus dieser Verbindung gewonnen werden können, finden Anwendungen in der Gentherapie. Sie können verwendet werden, um Vektoren zu erstellen, die genetisches Material in Zellen transportieren, ein entscheidender Schritt bei der Behandlung von genetischen Störungen .
Materialwissenschaften
Die Derivate der Verbindung können in der Materialwissenschaft eingesetzt werden, insbesondere bei der Herstellung neuartiger Materialien mit spezifischen elektrischen oder mechanischen Eigenschaften, die in der Elektronik und Nanotechnologie nützlich sind .
Wirkmechanismus
The exact mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is still not fully understood. However, it is believed that the compound binds to certain proteins in the body, including certain G-protein coupled receptors (GPCRs). This binding is thought to activate or inhibit the activity of these proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as a number of other effects on the body’s metabolism and immune system. Additionally, 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been found to have an effect on the central nervous system, and has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has a number of advantages and limitations for laboratory experiments. On the one hand, the compound is relatively stable and can be synthesized relatively easily. Additionally, it has a wide range of biological and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on the body. On the other hand, the exact mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is still not fully understood, and the compound can be toxic at high doses.
Zukünftige Richtungen
Given its potential applications in scientific research and medicine, there are a number of potential future directions for 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential uses in the treatment of various diseases. Additionally, research is needed to identify more efficient and cost-effective methods of synthesizing the compound. Finally, further research is needed to explore the potential uses of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine in other areas, such as drug delivery and drug design.
Eigenschaften
IUPAC Name |
4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVECGKFXFLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



